N-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O6/c1-9-6-11(21-27-9)15(22)20-17-19-12(8-26-17)16(23)18-10-2-3-13-14(7-10)25-5-4-24-13/h2-3,6-8H,4-5H2,1H3,(H,18,23)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTMTAOKXVVMTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the dihydrobenzo dioxin intermediate, which is then reacted with various reagents to form the final compound. The reaction conditions often include the use of solvents like dimethylformamide and bases such as lithium hydride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reaction vessels, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
3-(4-Chlorobenzyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone ()
- Key Similarities: Shared quinazolinone core and sulfanyl-linked 1,2,4-oxadiazole group. Fluorine substitution on the phenyl ring.
- Key Differences :
- Substituent Position : The target compound has a meta-fluoro (3-fluorophenyl) group on the oxadiazole, while the analog has a para-fluoro (4-fluorophenyl) group. This alters electronic effects (meta-fluoro is less electron-withdrawing than para-fluoro).
- Benzyl Group : The analog uses a 4-chlorobenzyl group instead of a 3-fluorophenylmethyl group. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce binding affinity in polar environments .
2-(4-(2,7-Dimethyl-4-oxo-1,4-dihydroquinazolin-6-yl)methylamino-2-fluorobenzamido)-4-(1H-tetrazol-5-yl)butyric acid ()
- Key Similarities: Quinazolinone backbone with a 4-oxo group. Fluorine substitution on the aromatic ring (ortho position).
- Key Differences: Heterocycle: Replaces the oxadiazole with a tetrazole group, which is more polar and may improve aqueous solubility.
Compounds with Shared Oxadiazole Moieties
(4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-3-((2-(5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methoxyphenyl)cyclohex-1-enyl)methyl)-4-methyloxazolidin-2-one ()
- Key Similarities: Contains a 1,2,4-oxadiazole ring, known for enhancing metabolic stability and π-π stacking interactions.
- Key Differences: Core Structure: Uses an oxazolidinone core instead of quinazolinone, likely targeting different enzymes (e.g., peptidases vs. kinases).
Electronic and Geometric Comparisons
- Fluorine Effects: The meta-fluoro substitution in the target compound vs. Fluorine’s electron-withdrawing nature stabilizes adjacent bonds but may reduce nucleophilic attack susceptibility compared to chlorine .
Sulfanyl vs. Tetrazole Linkers :
Structural Geometry and Isovalency
Per , compounds with isovalent electronic configurations (similar valence electrons but differing geometries) may exhibit divergent properties. For example:
- The meta-fluoro vs. para-fluoro substitution creates distinct geometries, affecting interactions with planar active sites (e.g., kinase ATP-binding pockets).
Biological Activity
N-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of biological research. This article aims to provide a detailed overview of its biological activity , including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula
- Molecular Weight : 385.3938 g/mol
- Chemical Structure : The compound features a unique combination of isoxazole and benzodioxin moieties, which contribute to its biological properties.
The biological activity of this compound is linked to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
- Antimicrobial Properties : Preliminary studies indicate that it may exhibit antimicrobial activity against certain pathogens.
Pharmacological Profiles
Antitumor Activity
A study investigated the antitumor potential of derivatives related to this compound. The results indicated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that this compound could be a promising candidate for further development as an anticancer agent.
Anti-inflammatory Effects
Research has shown that compounds similar to this compound can inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Studies
In vitro studies have demonstrated that the compound exhibits moderate to strong antimicrobial activity against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
